molecular formula C19H15N3O4S3 B2882253 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-56-3

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B2882253
CAS No.: 941988-56-3
M. Wt: 445.53
InChI Key: IMLUKWJTFLRIOE-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a synthetic benzothiazole-based compound of significant interest in medicinal chemistry research. Benzothiazole derivatives are recognized as a privileged scaffold in drug discovery, demonstrating a wide spectrum of pharmacological activities. The core benzothiazole nucleus is frequently investigated for its potential in developing new anti-infective and anticancer agents . Specifically, benzothiazole analogues have shown promising anti-tubercular activity, with research targeting enzymes like DprE1 in Mycobacterium tuberculosis . Furthermore, the structural motif of a sulfonamide group, as present in this molecule, is commonly associated with antimicrobial properties and is known to inhibit various enzymes . The integration of the benzothiazole unit with a sulfonylacetamide group in a single molecular framework is a strategy of molecular hybridization, aimed at creating novel compounds with enhanced biological properties or dual mechanisms of action for combating drug-resistant pathogens . This compound is intended for research applications only, providing a key building block for scientists working in antimicrobial discovery, chemical biology, and structure-activity relationship (SAR) studies. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S3/c1-26-12-6-8-13(9-7-12)29(24,25)11-17(23)22-19-21-15(10-27-19)18-20-14-4-2-3-5-16(14)28-18/h2-10H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLUKWJTFLRIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole ring is constructed using a modified Hantzsch thiazole synthesis. A bromoketone precursor, 2-bromo-1-(benzo[d]thiazol-2-yl)ethan-1-one , reacts with thiourea in ethanol under reflux to yield 4-(benzo[d]thiazol-2-yl)thiazol-2-amine (Figure 1).

Reaction Conditions

  • Reactants : 2-Bromo-1-(benzo[d]thiazol-2-yl)ethan-1-one (1.0 equiv), thiourea (1.2 equiv)
  • Solvent : Ethanol (anhydrous)
  • Temperature : 80°C, 6 hours
  • Yield : 68–72%

Alternative Route: Suzuki-Miyaura Coupling

For derivatives requiring aryl substitution, Pd-catalyzed cross-coupling between 2-aminothiazole boronic esters and bromobenzothiazoles has been employed. However, this method is less applicable to the target compound due to the absence of aryl groups.

Synthesis of 2-((4-Methoxyphenyl)Sulfonyl)Acetic Acid

Sulfonylation of Ethyl Acetoacetate

Ethyl acetoacetate is sulfonylated with 4-methoxybenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base (Scheme 1):

$$
\text{CH}3\text{C(O)CH}2\text{COOEt} + \text{ClSO}2\text{C}6\text{H}4\text{OCH}3 \xrightarrow{\text{TEA, DCM}} \text{CH}3\text{C(O)CH}2\text{SO}2\text{C}6\text{H}4\text{OCH}3 + \text{HCl}
$$

Optimization Notes

  • Solvent : Dichloromethane (DCM) minimizes side reactions.
  • Base : TEA (2.5 equiv) ensures complete deprotonation.
  • Yield : 85–90% after recrystallization.

Hydrolysis to Free Acid

The sulfonylated ester is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 60°C for 4 hours, yielding 2-((4-methoxyphenyl)sulfonyl)acetic acid .

Amide Coupling to Assemble the Final Product

Carbodiimide-Mediated Coupling

The amine group of 4-(benzo[d]thiazol-2-yl)thiazol-2-amine reacts with 2-((4-methoxyphenyl)sulfonyl)acetic acid using EDC/HOBt activation (Method 1):

Procedure

  • Activation : Carboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in DMSO, stirred for 30 minutes.
  • Coupling : Amine (1.0 equiv) added, stirred at RT for 12 hours.
  • Workup : Mixture diluted with water, extracted with ethyl acetate, and purified via HPLC.

Yield : 75–80%

Alternative: Direct Sulfonamide-Acetylation

In cases where the amine is highly reactive, a two-step sequence involving sulfonylation followed by acetylation is preferred:

  • Sulfonylation : Amine treated with 4-methoxybenzenesulfonyl chloride (1.2 equiv) in pyridine.
  • Acetylation : Resulting sulfonamide acetylated with acetic anhydride.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H-NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (s, 1H, thiazole-H), 7.92–7.85 (m, 4H, aromatic), 3.87 (s, 3H, OCH$$3$$), 3.32 (s, 2H, CH$$2$$SO$$2$$).
  • LC-MS : m/z 433.1 [M+H]$$^+$$.

Purity and Yield Optimization

  • HPLC : >98% purity achieved using C18 column (MeCN/H$$_2$$O gradient).
  • Recrystallization : Ethanol/water (7:3) yields crystalline product.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Hantzsch + EDC High regioselectivity Multi-step, costly reagents 75
Suzuki + Acetylation Scalable for analogs Requires Pd catalysts 65
Direct Sulfonylation Fewer steps Lower purity 70

Industrial-Scale Considerations

For bulk synthesis, continuous flow reactors improve efficiency:

  • Residence Time : 20 minutes at 100°C.
  • Catalyst : Immobilized EDC on silica gel enables reuse.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an anti-inflammatory agent and may have applications in the treatment of various diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and oxidative stress pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / ID Core Structure Substituents / Side Chain Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound Benzothiazole-thiazole 2-((4-Methoxyphenyl)sulfonyl)acetamide ~447.52 (calculated) Not reported Sulfonyl, Methoxy, Acetamide
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (20) Thiazole 4-Fluorophenylpiperazine-acetamide 410.51 269–270 Fluorophenyl, Piperazine
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide (14) Thiazole 4-Chlorophenylpiperazine-acetamide 426.96 282–283 Chlorophenyl, Piperazine
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) Thiazole 4-Methoxyphenylpiperazine-acetamide 438.54 302–303 Methoxyphenyl, Piperazine
2-(Methylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6a) Thiazole-coumarin Methylamino-acetamide ~345.38 (calculated) Not reported Coumarin, Methylamino
N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide (4a-4p) Benzothiazole Isoquinoline-acetamide ~430–460 (calculated) Not reported Isoquinoline, Acetamide

Key Observations:

  • Sulfonyl vs. Piperazine/Coumarin/Isoquinoline Substituents: The sulfonyl group in the target compound enhances polarity and hydrogen-bond acceptor capacity compared to piperazine (basic) or coumarin (aromatic) moieties in analogs .
  • Molecular Weight and Solubility: The target compound’s higher molecular weight (~447.52) compared to thiazole derivatives (e.g., 410.51 for compound 20) suggests reduced solubility, which may necessitate formulation optimization .

Structural Advantages of the Target Compound

  • thioether or amine analogs.
  • Dual Heterocyclic Core: The benzothiazole-thiazole scaffold may improve π-π stacking and rigidity compared to single-ring thiazoles .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound is part of a broader class of benzothiazole derivatives that have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure

The compound can be structurally represented as follows:

C23H22N4O4S3\text{C}_{23}\text{H}_{22}\text{N}_4\text{O}_4\text{S}_3

This structure includes a benzothiazole moiety linked to a thiazole ring and a sulfonamide group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research has shown that compounds containing benzothiazole and thiazole moieties exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

1. Anti-inflammatory and Analgesic Activity

A study highlighted the synthesis and evaluation of various benzothiazole derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds were screened for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Among the derivatives tested, certain compounds exhibited significant COX-2 inhibition, suggesting potential for development as analgesics .

CompoundCOX-2 Inhibition (IC50)Analgesic Activity
S-4Not specifiedHigh
S-5Not specifiedModerate

2. Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazoles and benzothiazoles possess cytotoxic effects against various cancer cell lines. For instance, one study reported that a related compound induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing the percentage of annexin V-FITC-positive cells, indicating effective anticancer properties .

CompoundCell LineApoptosis Induction (%)
4eMDA-MB-23122
4gMDA-MB-231Not specified

3. Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor of carbonic anhydrase (CA) enzymes. A study found that certain thiazole derivatives showed selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential use in treating conditions like cancer where CA IX is overexpressed .

EnzymeInhibition IC50 (nM)
CA IX10.93 - 25.06
CA II1.55 - 3.92

The biological activity of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is crucial for developing effective anticancer therapies.
  • Enzyme Selectivity : The selective inhibition of carbonic anhydrases can disrupt tumor growth and metastasis.

Case Studies

Several case studies have been conducted on related compounds, demonstrating their efficacy in various biological assays:

  • Study on Analgesic Properties : A compound similar to this compound was evaluated for its analgesic effects using animal models, showing significant pain relief comparable to standard NSAIDs .
  • Anticancer Efficacy : A derivative was tested against multiple cancer cell lines, revealing potent cytotoxicity and the ability to induce apoptosis at low concentrations .

Q & A

Q. What are the key structural features of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and how do they influence its reactivity?

The compound contains a benzothiazole-thiazole core, a methoxyphenyl sulfonyl group, and an acetamide linker. The benzothiazole and thiazole rings contribute to π-π stacking interactions, while the sulfonyl group enhances solubility and hydrogen-bonding potential. Reactivity is influenced by the electron-withdrawing sulfonyl group and the nucleophilic acetamide nitrogen. Structural confirmation typically employs NMR (¹H/¹³C), IR spectroscopy, and X-ray crystallography to validate bond lengths (e.g., 1.33 Å for C-N) and angles .

Q. What synthetic methodologies are commonly used to prepare this compound?

Synthesis involves multi-step routes, including:

  • Thiazole ring formation via Hantzsch thiazole synthesis.
  • Sulfonylation of the methoxyphenyl group using sulfonyl chlorides under basic conditions (e.g., pyridine).
  • Acetamide coupling via nucleophilic acyl substitution, often catalyzed by DCC/DMAP in dichloromethane or DMF. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve yields (≥75%) and reduce side products .

Q. How can researchers confirm the purity and structural integrity of the synthesized compound?

Analytical workflows include:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane).
  • Spectroscopy : High-resolution MS for molecular weight confirmation and NMR to resolve aromatic protons (δ 7.2–8.5 ppm for benzothiazole-thiazole systems).
  • Elemental analysis to verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictory data on synthetic yields from different methodologies be resolved?

Discrepancies often arise from solvent polarity (e.g., DMF vs. dichloromethane), temperature control, or catalyst loading. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, microwave-assisted synthesis () vs. traditional reflux () may require adjusting reaction time (30 min vs. 12 hr) and monitoring intermediates via LC-MS .

Q. What strategies are effective for enhancing the compound’s bioactivity through structural modification?

Structure-Activity Relationship (SAR) studies focus on:

  • Sulfonyl group substitution : Replacing methoxy with halogen (e.g., -F) to modulate lipophilicity (logP) and target binding.
  • Thiazole ring functionalization : Introducing methyl groups to improve metabolic stability.
  • Acetamide linker optimization : Using bulkier substituents (e.g., benzyl) to enhance steric effects. In vitro assays (e.g., enzyme inhibition IC50) and molecular docking (e.g., AutoDock Vina) guide rational design .

Q. How can researchers investigate the compound’s mechanism of action in cancer cell lines?

  • In vitro assays : Measure antiproliferative activity (MTT assay) against HeLa or MCF-7 cells, with IC50 values typically ≤10 µM.
  • Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify interacting proteins (e.g., kinases).
  • Pathway analysis : Western blotting for apoptosis markers (caspase-3) or cell cycle regulators (p21) .

Q. What experimental approaches are used to address solubility challenges in pharmacological studies?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity.
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) via emulsification.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to improve aqueous solubility .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting biological activity data across different studies?

Variability may stem from:

  • Cell line heterogeneity : Test multiple lines (e.g., MDA-MB-231 vs. A549) to assess tissue-specific effects.
  • Assay conditions : Standardize incubation time (48–72 hr) and serum concentration (10% FBS).
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05) and report effect sizes (Cohen’s d). Meta-analysis of IC50 values from ≥3 independent experiments is recommended .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • SwissADME : Predicts bioavailability, BBB permeability, and CYP450 interactions.
  • Molinspiration : Estimates logP, topological polar surface area (TPSA), and drug-likeness.
  • ADMETlab 2.0 : Evaluates toxicity endpoints (e.g., Ames test, hERG inhibition). Validation with in vitro assays (e.g., Caco-2 permeability) is critical .

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